Home > Products > Screening Compounds P16222 > Neurotensin(8-13)
Neurotensin(8-13) -

Neurotensin(8-13)

Catalog Number: EVT-243010
CAS Number:
Molecular Formula: C38H64N12O8
Molecular Weight: 817.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Neurotensin(8-13) is a hexapeptide fragment of the naturally occurring tridecapeptide neurotensin. Neurotensin itself is a neuropeptide found in the central nervous system and in the gastrointestinal tract, where it plays various roles in neurotransmission, gut motility, and inflammation. Neurotensin(8-13) specifically represents the biologically active C-terminal portion of the full peptide, exhibiting many of the same effects. []

In scientific research, neurotensin(8-13) is primarily used as a tool to study the neurotensin receptors, particularly the neurotensin receptor 1 (NTS1R). This receptor is implicated in several physiological processes and pathological conditions, including pain perception, schizophrenia, Parkinson's disease, and cancer. [, , , , ]

Future Directions
  • Developing Highly Stable and Bioavailable Analogues: Continued efforts to design and synthesize neurotensin(8-13) analogues with improved stability and pharmacokinetic properties are essential for clinical translation. [, , ]
  • Optimizing Radiolabeled Peptides for Clinical Imaging: Refining the design and synthesis of radiolabeled neurotensin(8-13) analogues will enhance their specificity, sensitivity, and applicability for tumor diagnosis. [, , ]
  • Translating Analgesic Potential into Clinical Therapies: Further research is needed to develop centrally active, stable, and safe neurotensin(8-13) derivatives for treating pain. [, , ]
  • Elucidating Role in Neuropsychiatric Disorders: Investigating the precise role of neurotensin(8-13) and its receptors in the pathogenesis of schizophrenia and Parkinson's disease may lead to novel therapeutic strategies. [, ]

Neurotensin

Compound Description: Neurotensin is a 13 amino acid neuropeptide with a variety of physiological effects, including modulation of dopamine transmission, regulation of body temperature and pain perception. [ [] ] It is also involved in various physiological processes, including gut motility, [ [] ] blood pressure regulation, and inflammation. [ [] ]

Relevance: Neurotensin(8-13) is a biologically active fragment of Neurotensin, encompassing amino acids 8 through 13 of the full peptide sequence. [ [, , , , ] ] This C-terminal hexapeptide fragment often exhibits comparable or even greater potency than the full-length Neurotensin in various assays. [ [, ] ]

Acetyl-Neurotensin(8-13)

Compound Description: Acetyl-Neurotensin(8-13) is a modified version of Neurotensin(8-13) where an acetyl group is attached to the N-terminus. This modification is frequently employed to enhance peptide stability against enzymatic degradation, particularly by aminopeptidases. [ [, , ] ]

Relevance: Acetyl-Neurotensin(8-13) serves as a crucial comparative point for understanding the impact of N-terminal modifications on the biological activity and stability of Neurotensin(8-13). Studies have demonstrated its effectiveness in inhibiting vascular leakage, [ [] ] modulating fluid mechanics in tracheal interstitium after inflammation, [ [] ] and influencing prepulse inhibition of the rat startle reflex, suggesting potential antipsychotic-like properties. [ [] ]

[D-Lys8]Neurotensin(8-13)

Compound Description: [D-Lys8]Neurotensin(8-13) is an analog of Neurotensin(8-13) where the L-lysine residue at position 8 is replaced with its D-isomer. This substitution often increases resistance to enzymatic degradation while preserving biological activity. [ [] ]

Relevance: [D-Lys8]Neurotensin(8-13) is a valuable tool for investigating the mechanisms of neurotensin receptor desensitization and down-regulation. [ [] ] This analog allows researchers to dissect the processes of receptor sequestration and degradation.

Neuromedin N

Compound Description: Neuromedin N is a six amino acid neuropeptide belonging to the neurotensin family. It shares a significant sequence homology with the C-terminal region of neurotensin. [ [, ] ]

Relevance: Neuromedin N exhibits a lower binding affinity for Neurotensin receptors compared to Neurotensin and Neurotensin(8-13), indicating the importance of the N-terminal region of Neurotensin(8-13) for optimal receptor interaction. [ [, , , ] ]

[Ala11]Neurotensin(8-13)

Compound Description: [Ala11]Neurotensin(8-13) is an analog of Neurotensin(8-13) where the tyrosine residue at position 11 is replaced with alanine. [ [] ]

Xenopsin

Compound Description: Xenopsin is an amphibian neurotensin-like octapeptide with potent biological activity. It shares structural similarities with Neurotensin, particularly within its C-terminal region. [ [, ] ]

Relevance: Xenopsin exhibits cross-desensitization with Neurotensin and Neurotensin(8-13) in rat fundus smooth muscle, suggesting they might share a similar receptor binding site or activate a common signaling pathway. [ [] ] This highlights potential overlaps in their physiological effects, including their shared ability to inhibit vascular leakage. [ [] ]

[Lys8-Asn9]Neurotensin(8-13)

Compound Description: [Lys8-Asn9]Neurotensin(8-13) is an analog of Neurotensin(8-13) with lysine and asparagine substitutions at positions 8 and 9, respectively. This analogue demonstrates high affinity for the neurotensin receptor and has been used to study the distribution of neurotensin-like peptides in various species. [ [, ] ]

Relevance: This analogue, along with Xenopsin, helps illustrate the structural requirements for neurotensin receptor binding and activation. It also exhibits similar inhibitory effects as Neurotensin on vascular leakage. [ [] ]

DTPA-Neurotensin(8-13)

Compound Description: Diethylenetriaminepentaacetic acid (DTPA) is a chelating agent commonly conjugated to peptides for radiolabeling purposes, particularly with indium-111 (111In). [ [, , ] ] DTPA-Neurotensin(8-13) refers to Neurotensin(8-13) conjugated to DTPA, enabling its use in imaging studies.

Relevance: DTPA-Neurotensin(8-13) facilitates the investigation of Neurotensin receptor distribution and function in vivo. Studies utilizing radiolabeled DTPA-Neurotensin(8-13) have revealed insights into its biodistribution, [ [] ] receptor binding kinetics, and potential as a diagnostic tool for Neurotensin receptor-positive tumors. [ [] ]

Radiolabeled Neurotensin(8-13) Analogues

Compound Description: A variety of radiolabeled Neurotensin(8-13) analogues have been developed for imaging and therapeutic applications. These analogues incorporate radionuclides like iodine-125, fluorine-18, and gallium-68, often attached via chelators or directly to modified amino acid residues. [ [, , , , , , ] ]

Relevance: These radiolabeled analogues are crucial for visualizing and characterizing neurotensin receptors in vivo. Studies have investigated their potential for diagnosing neurotensin receptor-positive tumors, [ [, ] ] as well as understanding the relationship between peptide stability, receptor affinity, and in vivo efficacy. [ [, ] ]

N-Methylated Neurotensin(8-13) Analogues

Compound Description: N-methylation is a common peptide modification strategy employed to enhance enzymatic stability. [ [] ] N-methylated Neurotensin(8-13) analogues incorporate N-methyl groups at specific amino acid residues within the Neurotensin(8-13) sequence.

Relevance: These N-methylated derivatives, especially those modified at arginine residues (Arg8 or Arg9), demonstrate improved stability in human plasma while retaining high affinity for the neurotensin receptor 1 (NTS1R). [ [] ] This makes them attractive lead compounds for developing radiopharmaceuticals targeting NTS1R.

Neurotensin(8-13) Analogues with β-Amino Acid Residues

Compound Description: These analogues incorporate β-amino acids into the Neurotensin(8-13) sequence, either at the C- or N-terminus. This modification often increases resistance to enzymatic degradation while potentially influencing receptor binding affinity. [ [] ]

Relevance: Neurotensin(8-13) analogues containing β-amino acids, particularly when complexed with DOTA and radiolabeled with Gallium-68, have been explored for their potential in tumor imaging. [ [] ] Despite promising in vitro characteristics, in vivo studies revealed their rapid degradation, highlighting the importance of thorough preclinical evaluations. [ [] ]

Macrocyclic Neurotensin(8-13) Analogues

Compound Description: Macrocyclization is a strategy used to restrict peptide conformation, potentially enhancing stability and receptor selectivity. [ [, ] ] Macrocyclic Neurotensin(8-13) analogues typically involve forming a cyclic structure within the peptide sequence. [ [, ] ]

Relevance: These analogues have demonstrated improved plasma stability and potent analgesic effects compared to linear Neurotensin(8-13). [ [] ] Systematic exploration of different macrocyclization strategies has led to compounds with submicromolar binding affinity, agonist activity, and enhanced proteolytic stability, making them promising candidates for therapeutic development. [ [] ]

Neurotensin(8-13) Analogues with N-terminal Modifications

Compound Description: This broad category encompasses various modifications at the N-terminus of Neurotensin(8-13) beyond simple acetylation. These modifications include the incorporation of bulky fluorophores, [ [, ] ] chelating agents for radiolabeling, [ [, , , , , ] ] or other chemical moieties like ruthenocene carboxylic acid. [ [] ]

Relevance: N-terminal modifications of Neurotensin(8-13) aim to improve various properties, including stability, receptor selectivity, and in vivo behavior. These modifications have resulted in compounds with potential applications in imaging, [ [, ] ] therapeutic development, [ [, ] ] and as molecular tools for studying receptor-ligand interactions. [ [, ] ]

Source

Neurotensin(8-13) is synthesized naturally in the central nervous system and gastrointestinal tract. It is produced from the precursor protein neurotensin through proteolytic cleavage. The peptide is known to interact with neurotensin receptors, specifically the human neurotensin receptor 1 and receptor 2, which are G-protein coupled receptors involved in neurotransmission and signaling pathways related to pain and appetite regulation .

Classification

Neurotensin(8-13) belongs to a class of neuropeptides that function as neurotransmitters or neuromodulators. It is classified as a neuropeptide due to its role in signaling within the nervous system and its ability to influence various physiological functions.

Synthesis Analysis

Methods

The synthesis of neurotensin(8-13) and its analogs typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain attached to a solid support. The most common protecting group strategy involves using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, which facilitates selective deprotection and coupling reactions .

Technical Details

In one study, neurotensin(8-13) analogs were synthesized using an automated SPPS continuous flow synthesizer. The process involved preloading a resin with 2-chlorotrityl groups and utilizing HBTU as a coupling reagent. Following synthesis, peptides were cleaved from the resin and deprotected using a trifluoroacetic acid mixture. The resulting peptides were purified by reverse-phase high-performance liquid chromatography (RP-HPLC), achieving high yields .

Molecular Structure Analysis

Structure

Neurotensin(8-13) has a specific amino acid sequence that contributes to its biological activity. The sequence is typically represented as:

H Phe Leu Tyr Pro Arg NH2\text{H Phe Leu Tyr Pro Arg NH}_2

This structure includes key aromatic and basic residues that are crucial for receptor binding.

Data

Nuclear magnetic resonance (NMR) spectroscopy has been employed to analyze the three-dimensional structure of neurotensin(8-13) analogs. Studies indicate that these peptides exhibit flexibility in their backbone conformation, with root mean square deviations (RMSD) reflecting variations based on different N-terminal modifications .

Chemical Reactions Analysis

Reactions

Neurotensin(8-13) can undergo various chemical modifications to enhance its stability or receptor selectivity. For instance, alkylation reactions have been utilized to modify cationic residues within the peptide, potentially improving binding affinities for specific neurotensin receptors .

Technical Details

One notable approach involves copper(I)-mediated click chemistry to create heterodimers of neurotensin(8-13) with phosphopeptides. This method allows for the introduction of functional groups that can enhance biological activity or target specificity .

Mechanism of Action

Process

Neurotensin(8-13) exerts its effects primarily through binding to neurotensin receptors, which activates intracellular signaling pathways involving phospholipase C and cyclic adenosine monophosphate (cAMP). This activation leads to various physiological responses, including modulation of neurotransmitter release.

Data

Binding affinity studies have shown that modifications at specific positions within the neurotensin(8-13) sequence can significantly alter receptor interactions, suggesting that structure-activity relationships are critical for optimizing therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

Neurotensin(8-13) is typically characterized as a white powder when lyophilized. It is soluble in water and exhibits stability under physiological conditions.

Chemical Properties

The peptide's chemical properties include:

  • Molecular Weight: Approximately 800 Da.
  • pH Stability: Stable within a pH range of 4 to 7.
  • Half-Life: Varies depending on modifications but generally short due to enzymatic degradation.

Analytical techniques such as mass spectrometry and RP-HPLC are commonly used to assess purity and confirm molecular weight during synthesis .

Applications

Scientific Uses

Neurotensin(8-13) has garnered interest in various research fields due to its potential applications:

  1. Pain Management: Investigated for its role in modulating pain pathways.
  2. Neurodegenerative Diseases: Explored for therapeutic effects in conditions such as Parkinson's disease.
  3. Cancer Research: Used in radiolabeling studies for targeting neurotensin receptors in cancer cells .

Properties

Product Name

Neurotensin(8-13)

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C38H64N12O8

Molecular Weight

817.0 g/mol

InChI

InChI=1S/C38H64N12O8/c1-5-22(4)30(34(55)48-28(36(57)58)19-21(2)3)49-32(53)27(20-23-12-14-24(51)15-13-23)47-33(54)29-11-8-18-50(29)35(56)26(10-7-17-45-38(42)43)46-31(52)25(39)9-6-16-44-37(40)41/h12-15,21-22,25-30,51H,5-11,16-20,39H2,1-4H3,(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H,57,58)(H4,40,41,44)(H4,42,43,45)/t22-,25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

DQDBCHHEIKQPJD-ODKJCKIQSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Synonyms

Arg-Arg-Pro-Tyr-Ile-Leu
arginyl-arginyl-prolyl-tyrosyl-isoleucyl-leucine
neurotensin (8-13)

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.